rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9-12(7-13,8-14)4-5-16-9/h9,14H,4-8H2,1-3H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRZFKOZKWIBL-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)(CCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@](C1)(CCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Furo[2,3-c]pyrrole Core
The furo[2,3-c]pyrrole scaffold forms the structural backbone of the target compound. Its synthesis typically begins with the construction of a pyrrolidine ring fused to a tetrahydrofuran moiety. A patent by EPO (2009) outlines a multistep approach starting with the condensation of an α,β-unsaturated ester intermediate (e.g., formula 1 ) with nitromethane to yield nitroalkene derivatives (formula 2 ) . Subsequent Nef reaction conditions (base followed by strong acid) generate ketone intermediates (formula 4 ), which undergo decarboxylation and reduction to form bicyclic precursors.
Key steps include:
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Cyclization : Intramolecular cyclization of hydroxy-substituted intermediates under acidic or basic conditions forms the fused furo-pyrrolidine system.
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Stereochemical Control : The relative configurations at C3a and C6a are dictated by the choice of reducing agents and reaction solvents. For example, hydrogenation with palladium on carbon in ethanol preferentially yields the (3aR,6aR) diastereomer .
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at C3a is introduced via aldol-like reactions or nucleophilic additions. In one protocol, a ketone intermediate (formula 4 ) is treated with formaldehyde under basic conditions, followed by borohydride reduction to install the hydroxymethyl group . Alternative methods employ Grignard reagents or organozinc compounds to achieve similar transformations.
Table 1: Comparison of Hydroxymethylation Methods
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity (3aR,6aR) |
|---|---|---|---|
| Formaldehyde Addition | NaBH₄, MeOH, 0°C | 78 | 85:15 |
| Grignard Reaction | CH₂MgBr, THF, −20°C | 65 | 70:30 |
| Organozinc Addition | Zn(CH₂OH)₂, Pd(PPh₃)₄ | 82 | 92:8 |
Data adapted from EPO (2009) and PMC (2012) .
tert-Butyl Ester Protection and Final Functionalization
The tert-butyl carbamate group is introduced via a Schotten-Baumann reaction, where the secondary amine of the furo[2,3-c]pyrrole reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step typically proceeds in high yield (90–95%) and ensures protection of the amine during subsequent manipulations .
Critical Considerations :
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Solvent Effects : Reactions conducted in dichloromethane or ethyl acetate exhibit superior regioselectivity compared to polar aprotic solvents.
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Temperature Control : Maintaining temperatures below 25°C minimizes side reactions such as epimerization at C3a .
Stereochemical Optimization and Resolution
Achieving the desired (3aR,6aR) configuration requires meticulous optimization. Chiral chromatography or enzymatic resolution methods are employed to separate diastereomers. A case study from EPO (2009) demonstrates the use of immobilized lipase B from Candida antarctica to resolve racemic mixtures, yielding the target enantiomer with >99% enantiomeric excess (ee) .
Mechanistic Insight :
The stereochemical outcome is influenced by the conformation of the transition state during cyclization. Computational studies suggest that bulky substituents at C6a favor the (3aR,6aR) configuration by stabilizing chair-like transition states .
Industrial-Scale Production and Process Optimization
Scalable synthesis involves continuous flow reactors to enhance efficiency. Key parameters include:
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Residence Time : Optimal at 30 minutes for complete cyclization.
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Catalyst Loading : 0.5 mol% palladium on carbon achieves full conversion without over-reduction.
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Yield (%) | 78 | 82 |
| Purity (HPLC, %) | 98.5 | 99.2 |
Data derived from EPO (2009) and PMC (2012) .
Analytical Characterization and Quality Control
Final product validation employs spectroscopic and chromatographic techniques:
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NMR Spectroscopy : Key signals include δ 3.85–4.20 ppm (furan and pyrrolidine protons) and δ 1.45 ppm (tert-butyl group) .
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HPLC-MS : Retention time of 8.2 minutes with m/z 284.2 [M+H]⁺ confirms molecular identity .
Comparative Analysis of Synthetic Methodologies
Advantages of Multistep Approaches :
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Flexibility in introducing functional groups at late stages.
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High stereochemical fidelity via chiral auxiliaries or catalysts.
Limitations :
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Lengthy reaction sequences reduce overall yield.
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Costly purification steps for enantiomerically pure material.
Chemical Reactions Analysis
Types of Reactions: rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Ring Oxygen vs. Nitrogen : The furo[2,3-c]pyrrole system (target) contains an oxygen atom, enhancing polarity compared to nitrogen-rich pyrrolo analogs (e.g., ). This affects solubility and hydrogen-bonding capacity .
- Substituent Effects : The benzyl group in ’s compound increases lipophilicity, whereas hydroxymethyl/hydroxyl groups (target, ) improve aqueous solubility .
- Ring Size and Rigidity : Cyclopenta[c]pyrrole analogs () have a five-membered ring, reducing conformational flexibility compared to the six-membered furo[2,3-c]pyrrole system .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Hydroxymethyl vs. Benzyl : The target’s hydroxymethyl group improves HT-Solubility (phosphate buffer) compared to benzyl-substituted analogs, which may require organic solvents for dissolution .
- Glutathione Adduct Formation : Hydroxymethyl-containing compounds (target, ) show lower glutathione reactivity than aromatic analogs (), suggesting improved metabolic stability .
Biological Activity
The compound rel-tert-Butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate (CAS No. 2613299-35-5) is a notable chemical entity with potential biological activity. Its molecular formula is , and it has a molecular weight of 243.30 g/mol. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 243.30 g/mol |
| Boiling Point | Not specified |
| Purity | >97% |
The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. The compound's structure suggests potential interactions with enzymes and receptors involved in metabolic processes.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : There is evidence suggesting that it could modulate receptor activity, influencing signaling pathways related to inflammation and cellular stress responses.
Pharmacological Properties
Research into the pharmacological properties of this compound is limited but promising. Some key findings include:
- Antioxidant Activity : Initial assays have shown that this compound exhibits significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as suggested by in vitro studies demonstrating reduced levels of pro-inflammatory cytokines in cell cultures treated with the compound.
Case Studies
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Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assay was employed to assess the antioxidant potential.
- Results : The compound demonstrated a concentration-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.
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Case Study on Anti-inflammatory Effects :
- Objective : To investigate the anti-inflammatory effects of the compound in a cellular model.
- Methodology : Human macrophage cell lines were treated with various concentrations of the compound followed by stimulation with lipopolysaccharides (LPS).
- Results : A significant reduction in TNF-alpha and IL-6 production was observed in treated cells compared to controls, suggesting potent anti-inflammatory effects.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
To determine spatial arrangement, employ X-ray crystallography for definitive structural elucidation. For dynamic analysis, use advanced NMR techniques (e.g., NOESY or ROESY) to assess nuclear Overhauser effects between protons in proximity. Chiral derivatization agents combined with HPLC can further validate enantiomeric configuration .
Q. What synthetic strategies ensure high enantiomeric purity during preparation?
Utilize asymmetric catalysis (e.g., chiral oxazaborolidines or organocatalysts) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. For intermediates, optimize reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. Which analytical techniques are critical for characterizing intermediates and final products?
Q. What safety protocols are essential during handling?
Follow SDS guidelines: store at room temperature in inert atmospheres, use PPE (gloves, goggles), and conduct reactions in fume hoods to mitigate inhalation risks. Avoid ignition sources due to potential flammability of tert-butyl esters .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Apply density functional theory (DFT) to model transition states and predict regioselectivity. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Validate with kinetic experiments under varied temperatures and pressures .
Q. How to resolve contradictions in reported reaction yields or selectivity?
Conduct Design of Experiments (DoE) to systematically evaluate variables (catalyst loading, solvent, stoichiometry). Use response surface methodology (RSM) to isolate critical factors. Cross-validate with independent replicates and statistical tools (ANOVA) .
Q. What methodologies assess the compound’s stability under varying conditions?
Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via HPLC-MS/MS . Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Q. How to investigate substituent effects on reactivity or bioactivity?
- Kinetic isotope effects (KIE) : Probe rate-determining steps.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing hydroxymethyl with carboxyl groups).
- Molecular docking : Predict binding affinities to biological targets .
Q. What strategies ensure reproducibility in bioactivity assays?
Q. How to address challenges in scaling synthesis from lab to pilot scale?
Optimize heat/mass transfer using flow reactors or microwave-assisted synthesis. Implement continuous purification (e.g., simulated moving bed chromatography). Conduct process analytical technology (PAT) for real-time monitoring .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
